![molecular formula C19H22N2O4 B2556181 N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea CAS No. 324009-17-8](/img/structure/B2556181.png)

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

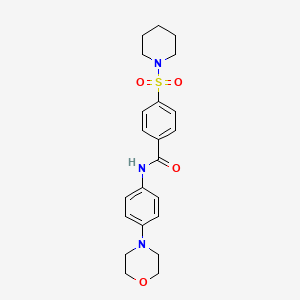

The compound “N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-phenylurea” is a complex organic molecule. It contains a chromene ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a hydroxymethyl group, which can enhance the drug’s interaction with the active site .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, the hydroxymethyl group could potentially be introduced via a hydroxymethylation reaction . The chromene ring could be formed through a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring and the hydroxymethyl group would likely have significant effects on the compound’s three-dimensional structure and its chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxymethyl group could potentially undergo a variety of reactions, including oxidation and reduction . The chromene ring could also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydroxymethyl group could potentially increase the compound’s solubility in water . The chromene ring could also influence properties such as the compound’s stability and reactivity .Scientific Research Applications

Antibacterial Effects and New Derivatives Synthesis

Researchers have synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were characterized by advanced instrumental methods, including IR spectra and NMR, highlighting the potential of chromen derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Bio-Evaluation of Novel Amide Derivatives

Another study focused on the synthesis of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives. These compounds underwent bio-evaluation for antimicrobial, antifungal, and antimalarial activities. Their synthesis utilized a solvent-free reaction, emphasizing the importance of chromen derivatives in the search for new therapeutic agents (Shah et al., 2016).

Novel Synthesis Using Biogenic Nanoparticles

Innovative approaches in synthesis have also been explored, such as the use of biogenic ZnO nanoparticles to catalyze the synthesis of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. This study not only showcases the synthesis but also evaluates the antioxidant activity and corrosion inhibition, providing a new dimension to the application of chromen derivatives in material science and pharmacology (Kumar et al., 2022).

Crystal Structure Analysis

The crystal structure of related compounds, like metobromuron, a phenylurea herbicide, reveals insights into molecular interactions and stability. This analysis aids in understanding the physical properties of chromen derivatives and their applications in designing more effective and stable compounds (Kang et al., 2015).

Antimicrobial and Anti-biofilm Activities

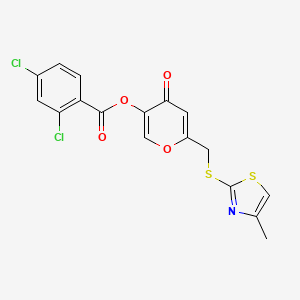

Research on the synthesis of novel kojic acid tagged 2-aryl/alkyl substituted-4H-chromenes showcases their potent antimicrobial and anti-biofilm activities. This study exemplifies the potential of chromen derivatives in addressing biofilm-related issues and infections, which are significant challenges in healthcare settings (Bingi et al., 2015).

Properties

IUPAC Name |

1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(19(23)20-14-7-4-3-5-8-14)17-13(11-22)12-25-18-15(17)9-6-10-16(18)24-2/h3-10,13,17,22H,11-12H2,1-2H3,(H,20,23)/t13-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXCZEOAQWKEHI-CXAGYDPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)

![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)

![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)